molecular formula C7H14ClNO3 B2673993 Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride CAS No. 1104460-09-4

Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride

Cat. No.: B2673993
CAS No.: 1104460-09-4
M. Wt: 195.64
InChI Key: ZZQYALUPYHIFSA-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride” is a chemical compound with the CAS Number: 114676-59-4 . It has a molecular weight of 181.62 . The IUPAC name for this compound is methyl (2R,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Cocrystal Formation

Research into the cocrystal formation of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provides insights into the molecular structure and interactions of related compounds. The study by Dega-Szafran et al. (2006) elucidates how these molecules form monoclinic system cocrystals, showcasing chair conformations and various hydrogen bonding patterns. This research sheds light on the structural and conformational aspects of compounds closely related to Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride, highlighting its potential in forming complex molecular structures (Dega-Szafran et al., 2006).

Carbamate Formation in Aqueous Solutions

The formation and stability of carbamates in aqueous solutions, involving compounds like 2-methylpiperidine, are of significant interest. McGregor et al. (2018) utilized quantitative NMR spectroscopy to investigate the formation of 2-methylpiperidine-N-carboxylate, a stable species in aqueous solutions. This study provides a foundational understanding of the behavior of similar compounds in water, which is crucial for applications ranging from chemical synthesis to environmental chemistry (McGregor et al., 2018).

Applications in Aminocarbonylation Reactions

Takács et al. (2014) explored the use of piperidines with ester functionality, like methyl pipecolinate, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This research demonstrates the utility of such compounds in synthesizing carboxamides and ketocarboxamides, which are valuable in various chemical industries. The study highlights the chemoselectivity and efficiency of these reactions, pointing to the broader applicability of this compound in synthetic chemistry (Takács et al., 2014).

NMR Spectroscopy and Molecular Conformation

Research by Dega-Szafran et al. (2006) utilizing NMR spectroscopy provided detailed insights into the conformations of various 4-hydroxy-1-methylpiperidine betaine derivatives. This study, through spectroscopic analysis, contributed to a deeper understanding of the molecular structure and behavior of compounds structurally related to this compound. It emphasizes the role of NMR in elucidating the conformational dynamics and chemical environment of such molecules (Dega-Szafran et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.